Clinofibrate itself is derived from the class of compounds known as fibrates, which are used to lower lipid levels in the blood. The synthesis of Clinofibrate can lead to various impurities, including Clinofibrate Impurity 2, due to side reactions or incomplete reactions during the manufacturing process. The identification and quantification of these impurities are typically performed using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) .
Clinofibrate Impurity 2 can be classified as a pharmaceutical impurity, which is any substance that is not the intended active pharmaceutical ingredient but may be present in the final product. Impurities can arise from various sources, including starting materials, reagents, or degradation products .
The synthesis of Clinofibrate involves several steps, often utilizing organic synthesis techniques such as acylation and esterification. During these processes, various conditions such as temperature, reaction time, and solvent choice can influence the formation of impurities like Clinofibrate Impurity 2.
For instance, one approach to synthesize Clinofibrate involves reacting a specific acid with an alcohol under acidic conditions. The reaction conditions can be optimized to minimize the formation of impurities through careful control of temperature and reaction time . High-performance liquid chromatography (HPLC) is commonly employed to monitor the purity of the product and identify any impurities formed during synthesis.
Clinofibrate Impurity 2 may form through various chemical reactions during the synthesis of Clinofibrate. Common pathways include side reactions involving oxidation or hydrolysis of intermediates.
For example, if an acylation step is not fully controlled, it may lead to by-products that resemble Clinofibrate but differ slightly in structure, thus categorizing them as impurities. Analytical methods such as LC-MS can help elucidate these pathways by identifying and quantifying the different compounds formed during synthesis .
The chemical properties would include reactivity towards common reagents used in organic synthesis and stability under standard storage conditions. Detailed studies using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) could provide further insights into these properties .
Clinofibrate Impurity 2 primarily serves as a subject for analytical chemistry studies aimed at improving synthetic methods for Clinofibrate production. Understanding this impurity's behavior helps in refining purification processes and ensuring compliance with regulatory standards for pharmaceutical manufacturing.
Clinofibrate Impurity 2 (CAS 30299-17-3) is structurally defined by the molecular formula C₂₃H₂₈O₄ and a molecular weight of 368.48 g/mol. It typically presents as a white to off-white crystalline solid with limited aqueous solubility but good organic solvent compatibility. Predicted properties include a boiling point of 532.0 ± 45.0 °C and a pKa of 3.30 ± 0.10, indicating moderate acidity consistent with carboxylic acid functionality [6] [9].
Table 1: Physicochemical Properties of Clinofibrate Impurity 2
Property | Value |
---|---|
CAS Number | 30299-17-3 |
Molecular Formula | C₂₃H₂₈O₄ |
Molecular Weight | 368.48 g/mol |
Appearance | White to off-white crystalline solid |
Boiling Point | 532.0 ± 45.0 °C (Predicted) |
pKa | 3.30 ± 0.10 (Predicted) |
Density | 1.164 ± 0.06 g/cm³ |
Clinofibrate (CAS 30299-08-2), the parent drug, possesses the molecular formula C₂₈H₃₆O₆ and a molecular weight of 468.59 g/mol. The critical structural distinction lies in the absence of the carboxypropoxy group (–OCH₂CH₂C(O)OH) present in Clinofibrate. Impurity 2 instead features a hydroxyphenyl substituent, reducing its molecular weight by 100.11 g/mol. This difference arises from incomplete ester hydrolysis or alternative synthesis pathways, fundamentally altering the molecule's polarity and steric profile [3] [6] [9].
Table 2: Structural Comparison of Clinofibrate and Impurity 2
Parameter | Clinofibrate | Impurity 2 | Structural Implication |
---|---|---|---|
Molecular Formula | C₂₈H₃₆O₆ | C₂₃H₂₈O₄ | Loss of C₅H₈O₂ fragment |
Molecular Weight | 468.59 g/mol | 368.48 g/mol | Δ = 100.11 g/mol |
Key Functional Group | Carboxypropoxy moiety | Hydroxyphenyl moiety | Altered hydrogen bonding capacity |
Polarity | Lower logP (predicted) | Higher logP (predicted) | Reduced water solubility in Impurity 2 |
The parent Clinofibrate contains a symmetrical diester structure with two carboxypropoxy chains (–OCH₂CH₂C(O)OH) attached to a central cyclohexylidenediphenol core. In contrast, Clinofibrate Impurity 2 features a phenolic hydroxyl group (–OH) on one aromatic ring and a 2-methylbutanoic acid chain (–OC(C)(CC)C(O)OH) on the other. This asymmetry eliminates one carboxylic acid group and introduces a phenolic hydroxyl, significantly reducing hydrogen-bonding capacity and molecular volume. The structural deviation likely originates from incomplete alkylation during synthesis or regioselective hydrolysis of one ester group [3] [6] [9].
High-field NMR spectroscopy (≥400 MHz) enables unambiguous structural confirmation of Clinofibrate Impurity 2 at ICH-recommended detection thresholds (≥0.05%). The ¹H NMR spectrum exhibits characteristic signals:
¹³C NMR and 2D techniques (COSY, HSQC, HMBC) validate connectivity, particularly the linkage between the hydroxyphenyl-cyclohexyl system and the 2-methylbutanoate side chain. HMBC correlations confirm the ether linkage (C–O–C) at δ~75–80 ppm and the carboxylic carbon at δ~175 ppm [2] [4] [8].
Table 3: Key NMR Chemical Shifts for Clinofibrate Impurity 2
Group | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Correlation (HMBC) |
---|---|---|---|
Carboxylic acid (-COOH) | 12.1 (br s) | 175.8 | H-2' (δ 2.35) |
Aromatic C-H (phenolic ring) | 6.75 (d, J=8.5 Hz) | 115.2, 129.4 | Quaternary C (δ 142.1) |
Cyclohexyl CH₂ | 1.60–1.85 (m) | 28.5, 42.3 | Quaternary C (δ 50.8) |
-O-C(CH₃)(CH₂CH₃) | 1.55 (s) | 25.9 | C=O (δ 175.8) |
-O-C(CH₃)(CH₂CH₃) | 1.10 (t, J=7.4 Hz) | 9.1 | -CH₂- (δ 34.2) |
HR-MS analysis using ESI(+) or APCI(+) modes confirms the molecular ion at m/z 369.2067 [M+H]⁺ (calc. 369.2065 for C₂₃H₂₉O₄⁺). Diagnostic fragment ions include:
MSⁿ fragmentation patterns distinguish Impurity 2 from related structures through neutral losses of H₂O (18 Da), CO₂ (44 Da), and C₄H₈O₂ (88 Da). LC-HRMS methods coupled with heart-cutting 2D chromatography enable precise quantification at <0.1% levels, essential for ICH Q3A compliance. The absence of chlorine or nitrogen atoms simplifies isotopic pattern interpretation [2] [5] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4